molecular formula C14H12F3NO B1318819 4-(2-Methylphenoxy)-3-(trifluoromethyl)aniline CAS No. 946775-76-4

4-(2-Methylphenoxy)-3-(trifluoromethyl)aniline

Cat. No.: B1318819
CAS No.: 946775-76-4
M. Wt: 267.25 g/mol
InChI Key: VXZBVFOFDGUVDZ-UHFFFAOYSA-N
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Description

4-(2-Methylphenoxy)-3-(trifluoromethyl)aniline (CAS 946775-76-4) is a substituted aniline derivative characterized by a trifluoromethyl (-CF₃) group at the meta position and a 2-methylphenoxy (-O-C₆H₄-2-CH₃) substituent at the para position of the aniline ring . This compound serves as a versatile building block in scientific research, particularly in the development of pharmaceuticals and agrochemicals . The presence of the trifluoromethyl group is a key structural feature, as it enhances the lipophilicity and metabolic stability of derivative molecules, which can lead to improved efficacy and selectivity in bioactive compounds . The 2-methylphenoxy group further contributes to the molecule's properties by enabling π-π stacking interactions and modulating solubility . A common synthetic route to this aniline involves a nucleophilic aromatic substitution between 2-methylphenol and a suitable 3-(trifluoromethyl)aniline derivative under basic conditions, for example using potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The final aniline functionality is often introduced via reduction of a nitro precursor, with catalytic hydrogenation (H₂, Pd/C) being the preferred method due to its high yield and clean reaction profile . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-(2-methylphenoxy)-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO/c1-9-4-2-3-5-12(9)19-13-7-6-10(18)8-11(13)14(15,16)17/h2-8H,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXZBVFOFDGUVDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=C(C=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution Route

The most common approach involves reacting 2-methylphenol with 3-(trifluoromethyl)aniline derivatives under basic conditions. The phenol is deprotonated by a base such as potassium carbonate to form the phenoxide ion, which then attacks the aromatic ring bearing the trifluoromethyl and amino substituents. This reaction is typically conducted in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (~120°C) to facilitate the substitution.

Parameter Typical Conditions
Base Potassium carbonate (K₂CO₃)
Solvent Dimethylformamide (DMF)
Temperature 100–130 °C
Reaction Time Several hours (4–12 h)
Mechanism Nucleophilic aromatic substitution (SNAr)

This method yields the target compound by forming the ether linkage between the phenoxy group and the aniline ring.

Ullmann Coupling

An alternative method involves copper-catalyzed Ullmann coupling between 2-methylphenol and halogenated trifluoromethyl aniline derivatives. This method requires copper catalysts and elevated temperatures, often in polar solvents, to facilitate the C–O bond formation.

A key step in many synthetic routes is the reduction of nitro-substituted intermediates to the corresponding aniline. The nitro precursor, such as 4-(2-methylphenoxy)-3-(trifluoromethyl)nitrobenzene, is reduced using catalytic hydrogenation or chemical reduction methods.

Reduction Method Conditions Yield (%) Notes
Catalytic hydrogenation H₂ gas, Pd/C catalyst, room temp to 35°C, 0.5 MPa pressure, 3–5 h 90–95 Mild conditions, environmentally friendly
Chemical reduction Fe/HCl or SnCl₂/HCl, reflux 80–90 Traditional, may require workup
Nanocatalyst reduction β-cyclodextrin-functionalized Pd nanocatalysts in water 90–95 Green chemistry approach

Catalytic hydrogenation using palladium on carbon (Pd/C) under mild conditions is preferred for high yield and purity.

In industrial settings, continuous flow reactors are employed to optimize reaction efficiency, control temperature and pressure precisely, and improve safety. Automated systems allow for:

  • Continuous feeding of reactants.

  • Real-time monitoring of reaction progress via chromatographic techniques.

  • Efficient heat management to maintain optimal reaction temperatures.

Purification is typically achieved by recrystallization or chromatographic methods to ensure high purity of the final product.

A representative multi-step synthesis from literature involves:

Step Description Conditions/Details Yield (%)
1 Preparation of 2-nitro-6-trifluoromethyl toluene via fluorination of 2-nitro-6-trichloromethyl toluene Reaction with potassium monofluoride in DMF at 80–85°C for 20 h 97
2 Catalytic hydrogenation of 2-nitro-6-trifluoromethyl toluene to 2-methyl-3-trifluoromethylaniline Pd/C catalyst, methanol solvent, 35°C, 0.5 MPa H₂ pressure, 3 h 93.8
3 Nucleophilic aromatic substitution with 2-methylphenol under basic conditions (K₂CO₃/DMF) 120°C, several hours Not specified

This sequence highlights the importance of intermediate preparation and reduction steps before the final ether formation.

  • Reaction Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and optimize reaction times.

  • Purification: Column chromatography on silica gel with hexane/ethyl acetate gradients or recrystallization from ethanol/water mixtures are standard methods to purify the product.

  • Yield Improvement: Controlling temperature, solvent choice, and base concentration are critical for maximizing yield and minimizing side reactions.

Method Key Reagents/Conditions Advantages Disadvantages
SNAr with 2-methylphenol K₂CO₃, DMF, 120°C Straightforward, good yields Requires elevated temperature
Ullmann Coupling Cu catalyst, halogenated aniline, heat Effective C–O bond formation Requires copper catalyst, harsh conditions
Nitro Reduction (Catalytic) Pd/C, H₂, methanol, mild temp and pressure High yield, clean reaction Requires hydrogen gas and catalyst
Nitro Reduction (Chemical) Fe/HCl or SnCl₂/HCl, reflux Simple reagents More waste, harsher conditions
Continuous Flow Industrial Automated reactors, controlled T, P, flow rates Scalable, efficient, reproducible Requires specialized equipment

The preparation of 4-(2-Methylphenoxy)-3-(trifluoromethyl)aniline is well-established through nucleophilic aromatic substitution of 2-methylphenol with trifluoromethyl-substituted aniline derivatives, preceded by reduction of nitro intermediates. Catalytic hydrogenation using Pd/C under mild conditions is the preferred reduction method. Industrial synthesis benefits from continuous flow techniques for enhanced control and yield. Optimization of reaction parameters and purification methods ensures high purity and yield of the target compound.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylphenoxy)-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the methylphenoxy group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of catalysts.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides, thiols, or amines in the presence of catalysts like palladium or copper.

Major Products Formed

    Oxidation: Quinones, hydroxylated derivatives.

    Reduction: Amine derivatives, dehalogenated products.

    Substitution: Substituted anilines, phenoxy derivatives.

Scientific Research Applications

Chemistry

Building Block for Synthesis
This compound serves as a crucial building block in the synthesis of complex organic molecules. It is particularly valuable in developing fluorinated compounds, which exhibit unique properties due to the presence of the trifluoromethyl group. The trifluoromethyl moiety enhances the lipophilicity and metabolic stability of the compound, making it an attractive candidate for further chemical modifications.

Fluorinated Compounds Development
Fluorinated compounds have gained attention due to their applications in pharmaceuticals and agrochemicals. The incorporation of fluorine can significantly alter the biological activity and physicochemical properties of molecules, leading to improved efficacy and selectivity.

Biology

Bioactive Molecule Investigations
Research has explored the potential of 4-(2-Methylphenoxy)-3-(trifluoromethyl)aniline as a bioactive molecule. Studies focus on its interactions with various biological targets, including enzymes and receptors. The compound's ability to modulate enzyme activity through specific molecular interactions positions it as a candidate for drug development.

Cellular Process Effects
Investigations into the effects of this compound on cellular processes have revealed its potential influence on cell signaling pathways. Understanding these interactions is crucial for assessing its therapeutic applications and safety profile in biological systems.

Medicine

Therapeutic Applications
The compound has been examined for its role as a precursor in synthesizing pharmaceutical agents. Its structural features allow for modifications that can lead to novel therapeutic compounds with enhanced activity against specific diseases.

Anticancer Properties
Preliminary studies indicate that this compound may possess anticancer properties. Research has shown cytotoxic effects on cancer cells, suggesting potential applications in cancer treatment. Further studies are needed to elucidate its mechanisms and efficacy in clinical settings.

Industry

Advanced Materials Production
In industrial applications, this compound is utilized in producing advanced materials such as polymers and coatings. Its chemical stability and functional groups make it suitable for enhancing material properties, including resistance to heat and chemicals.

Coatings and Polymers
The compound's incorporation into coatings can improve their durability and performance under harsh conditions, making it valuable in various applications, from automotive to construction materials.

Case Study 1: Synthesis of Fluorinated Compounds

A study demonstrated the use of this compound in synthesizing novel fluorinated compounds with enhanced biological activity. The results indicated improved binding affinity to target proteins compared to non-fluorinated analogs, highlighting the importance of fluorination in drug design.

Case Study 2: Anticancer Activity Assessment

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. Results showed significant reductions in cell viability, warranting further investigation into its mechanisms of action and potential therapeutic applications in oncology.

Mechanism of Action

The mechanism of action of 4-(2-Methylphenoxy)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins or enzymes. The methylphenoxy group can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • The electron-withdrawing -CF₃ group reduces the pKa of aniline derivatives, increasing acidity. The 2-CF₃ isomer (pKa 1.10) is significantly more acidic than the 3-CF₃ (pKa 3.49) and 4-CF₃ (pKa 2.75) analogs .

Key Observations :

  • 2-CF₃ and 4-CF₃ derivatives show higher antitumor activity than 3-CF₃ analogs, likely due to enhanced acidity (lower pKa) promoting cellular uptake .
  • Piperazinylmethyl substituents (e.g., in ) improve solubility but may introduce cytotoxicity, reducing therapeutic selectivity.

Key Observations :

  • The target compound is synthesized via established protocols (undisclosed in evidence), while analogs often employ reductive amination or urea-forming reactions .
  • Microwave-assisted methods improve yields for structurally complex analogs .

Toxicity and Selectivity

  • 3-CF₃-4-(piperazinylmethyl)aniline amides : Exhibit potent antituberculosis activity but high cytotoxicity (SI < 5) .
  • 2-CF₃ aniline derivatives : Lower cytotoxicity due to optimized lipophilicity and target specificity .
  • Target compound: No direct toxicity data, but the 2-methylphenoxy group may reduce off-target effects compared to piperazine-containing analogs .

Biological Activity

4-(2-Methylphenoxy)-3-(trifluoromethyl)aniline is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing various studies that highlight its effectiveness against different pathogens and cancer cell lines.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C14H12F3NO
  • Molecular Weight : 267.25 g/mol

The compound features a trifluoromethyl group and a methylphenoxy moiety, which are significant for its biological properties.

Antimicrobial Activity

Research has demonstrated that compounds containing phenoxy and trifluoromethyl groups exhibit notable antimicrobial properties. A study evaluated the minimum inhibitory concentrations (MICs) of various derivatives against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that the presence of the trifluoromethyl group enhances antibacterial activity:

CompoundMIC (µg/mL)Activity
This compound8.95Moderate
Reference Compound (e.g., Ampicillin)0.070High

The compound's effectiveness was comparable to established antibiotics, suggesting its potential as a lead compound for further development in antimicrobial therapies .

Anticancer Activity

In vitro studies have assessed the anticancer properties of this compound against various cancer cell lines, including HeLa and A549. The following table summarizes the IC50 values observed in these studies:

Cell LineIC50 (µM)Mechanism of Action
HeLa6.0Apoptosis via mitochondrial pathway
A5495.5Tubulin polymerization inhibition

The compound exhibited significant antiproliferative activity, leading to cell cycle arrest and apoptosis in treated cells. Notably, it inhibited tubulin polymerization more effectively than some standard chemotherapeutic agents, indicating its potential as an anticancer drug candidate .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. The trifluoromethyl group is known to enhance lipophilicity and biological interaction, while the phenoxy moiety contributes to binding affinity with biological targets. Studies suggest that modifications in substituents can significantly alter the compound's efficacy:

  • Electron-Withdrawing Groups : Enhance antibacterial activity.
  • Hydrophobic Groups : Improve interaction with cellular membranes.

Case Studies

  • Antibacterial Efficacy : In a comparative study, derivatives of anilines with varying substituents were tested against Staphylococcus aureus. The results indicated that compounds with similar structures to this compound showed MIC values ranging from 4.66 to 35.8 µM against resistant strains .
  • Anticancer Evaluation : A series of aniline derivatives were evaluated for their cytotoxic effects on multiple cancer cell lines. The presence of the trifluoromethyl group was linked to improved selectivity towards cancerous cells while exhibiting lower toxicity towards normal cells .

Q & A

Q. Step 2: Mechanistic Profiling

  • Perform competitive binding assays with [³H]colchicine to confirm tubulin-targeted activity .
  • Use metabolomic profiling (LC-MS) to identify off-target effects.

Example Contradiction Resolution:
Discrepancies in IC₅₀ values (e.g., 2 µM vs. 10 µM) may arise from differential metabolite formation. Synthesize and test major metabolites (e.g., hydroxylated derivatives) .

Basic: What are the solubility and stability profiles of this compound under various conditions?

Methodological Answer:

  • Solubility:

    SolventSolubility (mg/mL)ConditionsReference
    DMSO50–6025°C
    Ethanol20–2525°C
    Water<0.1pH 7.0, 25°C
  • Stability:

    • Store at –20°C under argon; avoid light (degradation <5% over 6 months).
    • In solution (DMSO), use within 1 week to prevent oxidation .

Advanced: How can regioselectivity challenges in derivatizing the aniline group be addressed?

Methodological Answer:

  • Protection/Deprotection: Protect NH₂ with Boc groups before functionalizing the phenoxy moiety.
  • Directed Ortho-Metalation (DoM): Use LDA or TMPMgCl·LiCl to direct lithiation to the ortho position of -CF₃ .
  • Photoredox Catalysis: Employ Ir(ppy)₃ under blue light for C–H amination at electron-deficient positions .

Case Study:
Derivatization to sulfonamides achieved 85% yield using TsCl/pyridine, while acylation (Ac₂O) required DMAP catalysis .

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